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Compound of Interest

Compound Name: 1,1-Diethoxybutane

Cat. No.: B1585066 Get Quote

A comprehensive spectroscopic comparison of 1,1-diethoxybutane and its structural isomers

—1,2-diethoxybutane, 2,2-diethoxybutane, and 2,3-diethoxybutane—reveals distinct spectral

fingerprints, providing researchers, scientists, and drug development professionals with critical

data for unequivocal identification and characterization. This guide delves into the comparative

analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed

experimental protocols.

The structural variations among these isomers, all sharing the molecular formula C₈H₁₈O₂, lead

to significant differences in their spectroscopic profiles. These differences are paramount for

quality control, reaction monitoring, and the development of new chemical entities where

precise structural confirmation is non-negotiable.

At a Glance: Spectroscopic Data Summary
To facilitate a clear and direct comparison, the key quantitative data from ¹H NMR, ¹³C NMR,

FT-IR, and Mass Spectrometry for 1,1-diethoxybutane and its isomers are summarized in the

tables below.

¹H NMR Spectral Data
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Compound Name Chemical Shift (δ) ppm & Multiplicity

1,1-Diethoxybutane
~4.4 (t), 3.5 (q), 3.4 (q), 1.5 (m), 1.3 (m), 1.1 (t),

0.9 (t)

1,2-Diethoxybutane ~3.5-3.3 (m), 1.5 (m), 1.1 (t), 0.9 (t)

2,2-Diethoxybutane ~3.4 (q), 1.6 (q), 1.2 (s), 1.1 (t), 0.8 (t)

2,3-Diethoxybutane ~3.4 (m), 1.1 (d), 1.1 (t)

¹³C NMR Spectral Data
Compound Name Chemical Shift (δ) ppm

1,1-Diethoxybutane ~101, 60, 36, 19, 15, 14

1,2-Diethoxybutane ~78, 72, 67, 24, 16, 11

2,2-Diethoxybutane ~101, 58, 26, 15, 8, 8

2,3-Diethoxybutane ~78, 65, 19, 16

FT-IR Spectral Data (Key Peaks)
Compound Name Wavenumber (cm⁻¹) & Functional Group

1,1-Diethoxybutane ~2960 (C-H stretch), ~1120, 1060 (C-O stretch)

1,2-Diethoxybutane ~2970 (C-H stretch), ~1110 (C-O stretch)

2,2-Diethoxybutane ~2970 (C-H stretch), ~1120, 1060 (C-O stretch)

2,3-Diethoxybutane ~2970 (C-H stretch), ~1100 (C-O stretch)

Mass Spectrometry Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Name Key Fragment Ions (m/z)

1,1-Diethoxybutane 103 (base peak), 75, 47

1,2-Diethoxybutane 59 (base peak), 45, 72

2,2-Diethoxybutane 117, 89, 59

2,3-Diethoxybutane 73 (base peak), 45

Experimental Methodologies
The following protocols outline the standardized procedures for acquiring the spectroscopic

data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard

(0.00 ppm). For ¹H NMR, a standard pulse sequence was utilized with a relaxation delay of 1

second and 16 scans. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a

relaxation delay of 2 seconds and 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded using a Fourier-transform infrared spectrometer equipped with an

attenuated total reflectance (ATR) accessory for liquid samples. A small drop of the neat liquid

was placed on the ATR crystal. Spectra were collected in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹ and an average of 32 scans. A background spectrum of the clean, empty

ATR crystal was recorded prior to each sample measurement.

Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-

MS). The sample was introduced via a heated injection port into a capillary column. The oven

temperature was programmed to ramp from 50°C to 250°C. Electron ionization (EI) was used

with an ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge ratio (m/z)

range of 40-400 amu.
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Visualizing the Isomeric Relationships and
Analytical Workflow
The following diagram illustrates the structural relationship between 1,1-diethoxybutane and

its isomers, and the spectroscopic techniques employed for their comparative analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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